molecular formula C18H15KN2O5S B13719882 TFLZn potassium salt

TFLZn potassium salt

Cat. No.: B13719882
M. Wt: 410.5 g/mol
InChI Key: YNGNXRJCOYOGHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of TFLZn potassium salt involves the reaction of 4-[(6-methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

TFLZn potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different quinoline-based compounds .

Comparison with Similar Compounds

Similar Compounds

    Zinquin ethyl ester: Another zinc-specific fluorescent probe.

    FluoZin-3: A high-affinity zinc indicator used in cellular imaging.

    TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide): A fluorescent dye for zinc detection.

Uniqueness

TFLZn potassium salt is unique due to its high specificity and sensitivity for zinc ions. Its fluorescence properties make it particularly useful for real-time monitoring of zinc levels in live cells, providing valuable insights into zinc’s role in various biological processes .

Properties

Molecular Formula

C18H15KN2O5S

Molecular Weight

410.5 g/mol

IUPAC Name

potassium;4-[(6-methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoate

InChI

InChI=1S/C18H16N2O5S.K/c1-11-3-4-13-9-14(25-2)10-16(17(13)19-11)20-26(23,24)15-7-5-12(6-8-15)18(21)22;/h3-10,20H,1-2H3,(H,21,22);/q;+1/p-1

InChI Key

YNGNXRJCOYOGHQ-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)OC)NS(=O)(=O)C3=CC=C(C=C3)C(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.